11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene
Description
This compound is a polycyclic heterocyclic system featuring an 8-oxa (oxygen atom) and five aza (nitrogen atoms) groups within a fused tetracyclic framework. Its structure includes a 2-methoxyphenyl substituent at position 11 and a thiophen-2-yl group at position 9, contributing to its electronic and steric profile.
Properties
IUPAC Name |
11-(2-methoxyphenyl)-9-thiophen-2-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-28-15-9-4-3-8-14(15)20-18-19(23-22-24-25-26-27(20)22)13-7-2-5-10-16(13)29-21(18)17-11-6-12-30-17/h2-12,20-21H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZTTSQPDLLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NN=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene typically involves multi-step organic reactions. One common approach is the Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been shown to produce a series of substituted benzo[b]thiophenes in moderate to good yields (up to 87%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous polyheterocyclic systems documented in the literature:
Key Observations:
Structural Diversity : The target compound’s tetracyclic framework distinguishes it from tricyclic analogs like the 10-azatricyclo system in . Its five nitrogen atoms and single oxygen atom create a unique electronic environment compared to oxygen-rich analogs (e.g., ).
Substituent Effects : The 2-methoxyphenyl and thiophen-2-yl groups enhance electron delocalization and steric bulk compared to pyrenyl () or deuterated phenylethyl () substituents. These groups may influence solubility and binding affinity in biological systems.
Synthetic Routes : Similar compounds (e.g., benzothiazole derivatives in ) are synthesized via cycloaddition or spiro-annulation reactions, suggesting the target compound could be prepared using analogous strategies involving oxazepine or benzothiazole intermediates.
Electronic and Reactivity Comparisons
Compounds with isoelectronic or isostructural features often exhibit parallel reactivity. For example:
- Isoelectronic Principle : The target compound’s nitrogen-rich system may mimic the electronic behavior of purine or pyridine derivatives, though its rigid tetracyclic structure limits conformational flexibility compared to simpler heterocycles .
- Cycloaddition Potential: Analogous 1,3-oxazepine derivatives (e.g., ) undergo Diels-Alder reactions, implying the target compound’s oxa-aza system could participate in similar cycloadditions for functionalization.
Biological Activity
The compound 11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its biological activity, including pharmacological properties and mechanisms of action.
- Molecular Formula : C25H21N3O4S2
- Molecular Weight : 491.6 g/mol
- CAS Number : 899941-86-7
The structural complexity of this compound is indicative of its potential interactions with biological systems. The presence of multiple functional groups suggests diverse pharmacological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial : Compounds derived from thiophene and methoxyphenyl moieties have shown effectiveness against various bacterial strains.
- Antifungal : Certain derivatives have demonstrated antifungal activity in vitro against Candida species.
Antioxidant Activity
The antioxidant capacity of the compound can be attributed to the presence of phenolic structures which are known to scavenge free radicals. Studies have shown that:
- The compound exhibits a dose-dependent increase in antioxidant activity.
Anticancer Properties
Emerging studies suggest that the compound may possess anticancer properties:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects:
- Mechanism : The compound may inhibit neuroinflammatory pathways and promote neuronal survival under oxidative stress conditions.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of similar compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | C. albicans | 20 |
This data indicates that the target compound could be effective against specific pathogens.
Study 2: Antioxidant Activity Assessment
In an assessment conducted using DPPH radical scavenging assay:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These results demonstrate a significant antioxidant effect at higher concentrations.
Study 3: Anticancer Potential
Research published in Cancer Letters explored the anticancer activity:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
Results indicated that the compound reduced cell viability by over 50% at concentrations above 50 µM after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
